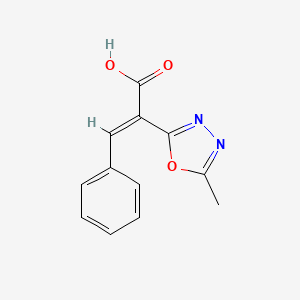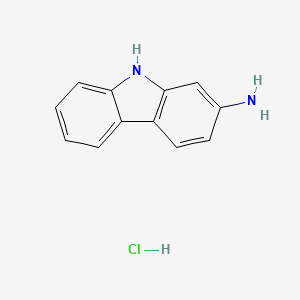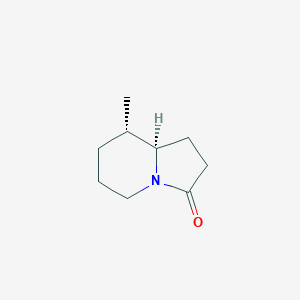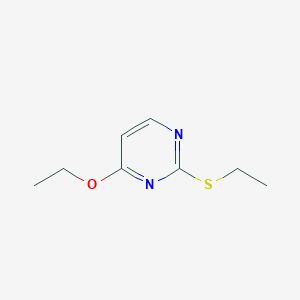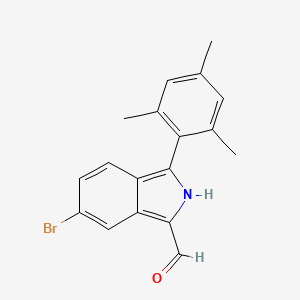
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. The presence of a bromine atom and a trimethylphenyl group in this compound makes it unique and potentially useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carboxylic acid.
Reduction: 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-methanol.
Substitution: 6-Methoxy-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde.
科学研究应用
6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the trimethylphenyl group can enhance the compound’s hydrophobic interactions with target molecules.
相似化合物的比较
Similar Compounds
- 6-Chloro-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 6-Fluoro-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
- 6-Iodo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde
Uniqueness
Compared to its analogs, 6-Bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde exhibits unique reactivity due to the presence of the bromine atom. Bromine is a larger and more polarizable atom than chlorine or fluorine, which can influence the compound’s electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
CAS 编号 |
358641-90-4 |
|---|---|
分子式 |
C18H16BrNO |
分子量 |
342.2 g/mol |
IUPAC 名称 |
6-bromo-3-(2,4,6-trimethylphenyl)-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C18H16BrNO/c1-10-6-11(2)17(12(3)7-10)18-14-5-4-13(19)8-15(14)16(9-21)20-18/h4-9,20H,1-3H3 |
InChI 键 |
IHXJVCVDLBNNAP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=C(N2)C=O)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl (2R)-2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate](/img/structure/B13104885.png)
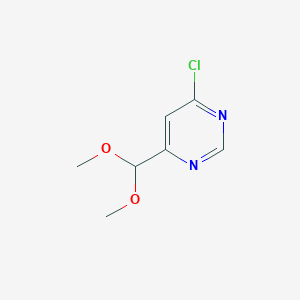
![18-[[5-[3-[2-[2-[3-[2-[2-[[(2S)-2,5-bis[(2-bromoacetyl)amino]pentanoyl]amino]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]amino]-18-oxooctadecanoic acid](/img/structure/B13104901.png)
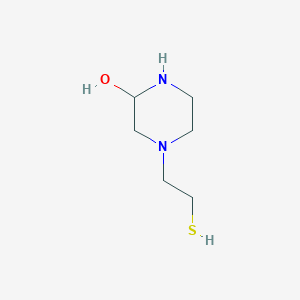
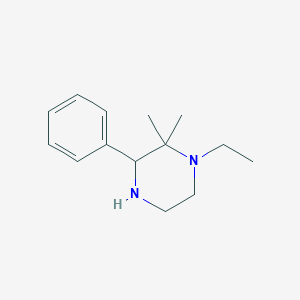

![5-Ethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13104917.png)
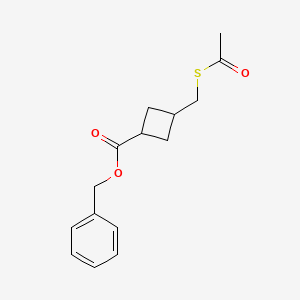
![4-(6-Acetyl-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-D]pyrimidin-5-YL)benzoic acid](/img/structure/B13104927.png)
